Cas no 1259776-73-2 ((S)-6-BROMO-4-METHYL-2,3-DIHYDRO-1H-INDEN-1-AMINE)
(S)-6-BROMO-4-METHYL-2,3-DIHYDRO-1H-INDEN-1-AMINE Chemical and Physical Properties
Names and Identifiers
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- 1259776-73-2
- Y12697
- (S)-6-BROMO-4-METHYL-2,3-DIHYDRO-1H-INDEN-1-AMINE
- 1H-Inden-1-amine, 6-bromo-2,3-dihydro-4-methyl-, (1S)-
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- Inchi: 1S/C10H12BrN/c1-6-4-7(11)5-9-8(6)2-3-10(9)12/h4-5,10H,2-3,12H2,1H3/t10-/m0/s1
- InChI Key: MHUAXUVGYNXOBN-JTQLQIEISA-N
- SMILES: BrC1C=C(C)C2=C(C=1)[C@H](CC2)N
Computed Properties
- Exact Mass: 225.01531g/mol
- Monoisotopic Mass: 225.01531g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 171
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.3
- Topological Polar Surface Area: 26Ų
Experimental Properties
- Density: 1.426±0.06 g/cm3(Predicted)
- Boiling Point: 284.1±40.0 °C(Predicted)
- pka: 8.97±0.20(Predicted)
(S)-6-BROMO-4-METHYL-2,3-DIHYDRO-1H-INDEN-1-AMINE Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1844689-1g |
(S)-6-Bromo-4-methyl-2,3-dihydro-1h-inden-1-amine |
1259776-73-2 | 98% | 1g |
¥7778.00 | 2024-08-09 |
(S)-6-BROMO-4-METHYL-2,3-DIHYDRO-1H-INDEN-1-AMINE Related Literature
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Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
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4. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
Additional information on (S)-6-BROMO-4-METHYL-2,3-DIHYDRO-1H-INDEN-1-AMINE
Introduction to (S)-6-BROMO-4-METHYL-2,3-DIHYDRO-1H-INDEN-1-AMINE (CAS No. 1259776-73-2)
The compound (S)-6-BROMO-4-METHYL-2,3-DIHYDRO-1H-INDEN-1-AMINE, identified by its CAS number 1259776-73-2, is a significant molecule in the field of pharmaceutical chemistry. This chiral amine derivative belongs to the indene family, characterized by its fused benzene and cyclohexane rings. The presence of a bromine substituent at the 6-position and a methyl group at the 4-position enhances its utility in synthetic organic chemistry and medicinal applications. The stereochemistry, specifically the (S) configuration, plays a crucial role in its biological activity and interactions with biological targets.
In recent years, the demand for enantiomerically pure compounds has surged due to their distinct pharmacological properties. The synthesis and application of such compounds are central to modern drug discovery processes. The structural features of (S)-6-BROMO-4-METHYL-2,3-DIHYDRO-1H-INDEN-1-AMINE make it a valuable intermediate in the preparation of more complex molecules. Researchers have leveraged its framework to develop novel therapeutic agents targeting various diseases, including neurological disorders and inflammatory conditions.
One of the most compelling aspects of this compound is its role in the development of kinase inhibitors. Kinases are enzymes that play a pivotal role in cell signaling pathways, and their dysregulation is associated with numerous diseases. The indene core provides a rigid scaffold that can be modified to interact specifically with kinase active sites. For instance, studies have demonstrated that derivatives of this compound exhibit inhibitory effects on certain tyrosine kinases, which are implicated in cancer progression. The bromine atom at the 6-position serves as a handle for further functionalization, allowing chemists to introduce additional pharmacophores that enhance binding affinity and selectivity.
The (S) configuration of the amine group is particularly noteworthy, as it influences the compound's interactions with biological targets. Enantiomers often exhibit different biological activities due to their distinct spatial arrangements. In the case of (S)-6-BROMO-4-METHYL-2,3-DIHYDRO-1H-INDEN-1-AMINE, the stereochemistry has been shown to modulate its binding affinity and metabolic stability. This has led to increased interest in asymmetric synthesis methods that allow for the efficient production of enantiomerically pure compounds.
Advances in catalytic asymmetric synthesis have enabled more efficient and scalable production of chiral intermediates like (S)-6-BROMO-4-METHYL-2,3-DIHYDRO-1H-INDEN-1-AMINE. Transition metal-catalyzed reactions, such as those involving palladium or rhodium complexes, have been particularly effective in constructing complex molecular frameworks with high enantioselectivity. These methods not only improve yield but also reduce waste, aligning with green chemistry principles.
Another area where this compound has shown promise is in the development of central nervous system (CNS) drugs. Indene derivatives have been explored for their potential as serotonin receptor modulators and antipsychotic agents. The structural motif of (S)-6-BROMO-4-METHYL-2,3-DIHYDRO-1H-INDEN-1-AMINE resembles certain natural products known to interact with CNS receptors. By modifying this scaffold, researchers aim to develop novel therapeutics that offer improved efficacy and reduced side effects compared to existing medications.
Computational chemistry has also played a significant role in understanding the properties of (S)-6-BROMO-4-METHYL-2,3-DIHYDRO-1H-INDEN-1-AMINE. Molecular modeling techniques allow researchers to predict how this compound interacts with biological targets at an atomic level. This information is crucial for designing new analogs with enhanced pharmacological properties. For instance, virtual screening methods have been used to identify potential binding pockets on kinases that can be targeted by modifications to this indene core.
In conclusion, (S)-6-BROMO-4-METHYL-2,3-DIHYDRO-1H-INDEN-1-AMINE (CAS No. 1259776-73-2) is a versatile and highly functional molecule with significant applications in pharmaceutical research. Its unique structural features make it an excellent candidate for developing novel therapeutic agents targeting various diseases. As synthetic methodologies continue to evolve, the potential uses for this compound are likely to expand further, making it an indispensable tool for medicinal chemists and drug developers.
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